molecular formula C6H9IO B3249412 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 1935986-52-9

1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B3249412
CAS No.: 1935986-52-9
M. Wt: 224.04
InChI Key: SWEMXCZSPLYNSF-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-2-oxabicyclo[211]hexane is a bicyclic compound characterized by its unique structure, which includes an iodomethyl group and an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes with dioxenones, which can be initiated by ultraviolet light. This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized with an iodomethyl group through subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. This requires specialized equipment to handle the ultraviolet light and ensure consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl or carbonyl derivative .

Scientific Research Applications

Overview

1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane is a bicyclic compound notable for its unique structural features, including an iodomethyl group and an oxygen atom within its framework. This compound, with the molecular formula CHIO and CAS number 1935986-52-9, exhibits significant reactivity due to the electrophilic nature of the iodine atom. Its applications span various fields, particularly in synthetic organic chemistry and potential pharmacological studies.

Synthetic Organic Chemistry

This compound serves as a versatile intermediate in the synthesis of complex organic molecules. Notable applications include:

  • Synthesis of Solanoeclepin A : The compound is used in the synthesis of solanoeclepin A through an intramolecular [2 + 2] photocycloaddition process, demonstrating its utility in forming bicyclic structures essential for natural product synthesis.
  • Photochemical Reactions : It has been employed in photochemical transformations to yield unique bicyclic frameworks, such as bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds, which are important for developing new materials and pharmaceuticals.

Preliminary studies indicate that this compound exhibits biological activity, particularly concerning toxicity. It has been classified as harmful if ingested and can cause skin irritation upon contact, suggesting potential cytotoxic properties that warrant further investigation into its pharmacological applications and mechanisms of action.

Interaction Studies

Research into the interactions of this compound with biological molecules is crucial for elucidating its mechanisms and potential therapeutic effects. These studies may involve:

  • Reactivity with Biological Molecules : Investigating how this compound interacts with proteins and nucleic acids to understand its biological implications.
  • Chemical Transformations : Exploring its reactivity in substitution reactions due to the presence of the iodomethyl group, which could lead to novel compounds with desirable properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of the iodomethyl group and the oxabicyclohexane ring. This combination imparts specific reactivity and stability, making it valuable for various applications in research and industry .

Biological Activity

1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane is a compound of interest in medicinal chemistry due to its potential biological activities and structural properties that allow it to serve as a bioisostere for various pharmacologically active compounds. This article reviews the biological activity of this compound, focusing on its synthesis, physicochemical properties, and validation in biological contexts.

Synthesis and Structural Characteristics

The synthesis of this compound involves the iodocyclization of appropriate precursors, resulting in a compound that features a bicyclic structure with an oxabicyclo framework. This structure is notable for its potential to mimic the spatial and electronic properties of ortho-substituted phenyl rings, which are common in many bioactive molecules.

Table 1: Synthesis Overview

Reaction TypePrecursorYield (%)Reference
IodocyclizationAlkene derivatives58-67
AlkylationIodide intermediates59-64

Biological Activity

The biological validation of this compound has been explored through its incorporation into various bioactive compounds, particularly in agrochemicals and pharmaceuticals.

Case Studies

  • Agrochemical Applications : The compound has been integrated into the structures of fungicides such as fluxapyroxad and boscalid, where it demonstrated enhanced solubility compared to traditional phenyl ring counterparts. For instance, the solubility of fluxapyroxad was significantly increased from 25 µM to 155 µM upon replacement with the 2-oxabicyclo[2.1.1]hexane scaffold .
  • Medicinal Chemistry : In studies focusing on lipid-lowering agents like lomitapide, the incorporation of 2-oxabicyclo[2.1.1]hexane led to improved physicochemical properties, including solubility and metabolic stability . The geometric properties of these compounds were found to be similar to those of ortho-substituted phenyl rings, suggesting that they could effectively mimic their biological behavior .

The physicochemical characteristics of this compound have been analyzed in comparison with traditional phenyl structures:

PropertyOrtho-Substituted Phenyl Ring2-Oxabicyclo[2.1.1]hexane
Distance between substituents (Å)3.0–3.13.6
Planarity (θ)~7–8°~80°
Solubility (µM)VariableIncreased significantly

These findings indicate that the non-planarity and increased distance between substituents in the bicyclic structure contribute to enhanced solubility and potentially better interactions with biological targets.

Properties

IUPAC Name

1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEMXCZSPLYNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935986-52-9
Record name 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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